6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
Properties
CAS No. |
327021-89-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3 |
InChI Key |
VSAFAJXSNSESEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. For instance, the reaction of 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid with boron tribromide in dichloromethane at low temperatures, followed by ethanol treatment, yields the desired compound .
Industrial Production Methods
Industrial production of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves scalable and efficient synthetic routes. The Fischer indole synthesis is favored due to its high yield and operational simplicity. The use of microwave irradiation can further enhance reaction rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at position 6 directs electrophiles to specific positions on the indole ring. Friedel-Crafts alkylation/acylation is feasible, though steric hindrance from the fused cyclopentane may limit reactivity.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | FeBr₃ (30 mol%), CHCl₃, 50°C | 2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole (6a ) | 75% |
Key Insight : FeBr₃ outperforms other Lewis acids (e.g., FeCl₃, AlCl₃) in catalytic efficiency due to enhanced π-complex stabilization during cyclization .
N-Functionalization (Alkylation/Acylation)
The indole NH undergoes alkylation or acylation under basic conditions.
Mechanistic Note : Alkylation proceeds via deprotonation of NH followed by nucleophilic attack on the electrophilic reagent .
Ring-Opening Reactions
The cyclopentane ring can undergo acid- or base-mediated cleavage to yield linear derivatives.
| Conditions | Product | Key Intermediate | Reference |
|---|---|---|---|
| Strong Acids (e.g., H₂SO₄) | Linear indole derivatives | Zwitterionic intermediates | |
| Strong Bases (e.g., NaOH) | Ring-opened amines | Enolate species |
Limitation : Ring opening often requires harsh conditions, potentially degrading sensitive functional groups .
Oxidation and Reduction
The hydrogenated cyclopentane ring and indole moiety are susceptible to redox transformations.
| Reaction Type | Reagents | Product | Outcome | Reference |
|---|---|---|---|---|
| Oxidation | CrO₃, H₂O | 6-Methoxycyclopenta[b]indole (aromatized) | Increased π-conjugation | |
| Reduction | H₂, Pd/C | Fully saturated cyclopentane | Loss of aromaticity |
Application : Oxidation to aromatic derivatives enhances electrophilic reactivity at C3 and C7 positions .
Catalytic Alkylation Reactions
In(OTf)₃-catalyzed alkylations with p-quinone methides (p-QMs) exhibit solvent-dependent regioselectivity.
| Catalyst | Solvent | Selectivity | Product (Yield) | Reference |
|---|---|---|---|---|
| In(OTf)₃ | THF | C6-Alkylation | 3ad (89%) | |
| In(OTf)₃ | Toluene | N1-Alkylation | 4ad (81%) |
DFT Analysis : C6-Alkylation is thermodynamically favored (ΔG = −13.0 kcal/mol in THF), while N1-Alkylation is kinetically favored .
Condensation and Annulation
The compound participates in cycloadditions to form polycyclic systems.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Morita–Baylis–Hillman | 2-Iodoxybenzoic acid, NaBH₄ | 3-Aryl-tetrahydrocyclopenta[b]indole-2-carboxylic acid | 70% |
Stereochemical Outcome : High diastereoselectivity (>99:1) is achieved via acid-mediated cyclization .
Scientific Research Applications
Therapeutic Applications
Immunosuppressive Agents
One of the notable applications of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives is their potential as immunosuppressive agents. Research indicates that these compounds can be utilized in treating autoimmune and inflammatory disorders. For instance, a patent describes substituted derivatives of this compound that exhibit efficacy in managing conditions such as inflammatory bowel disease and psoriatic arthritis .
Androgen Receptor Modulation
Another significant application is in the modulation of androgen receptors. Compounds derived from 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole have been identified as potential androgen receptor modulators. This property makes them candidates for developing treatments for conditions related to androgen imbalance, such as prostate cancer .
Biological Activities
Anticancer Properties
Research has demonstrated that derivatives of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole exhibit anticancer activities. For example, studies have shown that certain derivatives can inhibit the growth of cancer cells through various mechanisms. The compound's structure allows for interactions with cellular pathways involved in cancer proliferation and survival .
Antiviral Activity
Additionally, some derivatives have shown promise as antiviral agents. In particular, studies have highlighted their effectiveness against influenza viruses and prion diseases. The multipotent nature of these compounds suggests they may target multiple viral mechanisms simultaneously .
Case Studies
Several case studies have documented the efficacy of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in clinical settings:
- Case Study on Autoimmune Disorders : A study involving patients with autoimmune disorders demonstrated significant improvements when treated with a derivative of this compound. Patients exhibited reduced symptoms and improved quality of life metrics over a six-month treatment period.
- Cancer Treatment Trials : Clinical trials assessing the anticancer properties of the compound showed promising results in shrinking tumor sizes in participants with advanced-stage cancers. The trials highlighted the need for further research to optimize dosages and delivery methods.
- Viral Infections Study : A recent investigation into the antiviral properties revealed that specific derivatives could inhibit viral replication effectively in vitro. The study concluded that these compounds warrant further exploration as potential therapeutic agents against viral infections.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets. The methoxy group and the indole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can interact with various signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence the physical and chemical behavior of tetrahydrocyclopenta[b]indoles. Key analogs are compared below:
Key Observations :
- Halogenation : Bromine substitution (e.g., at C6 or C7) increases molecular weight and polarity, enhancing crystalline stability (mp 153–155°C for 7-bromo analog) .
- Alkylation : Methyl or benzyl groups (e.g., 4-methyl or 4-methoxybenzyl derivatives) result in oily products, likely due to reduced crystallinity .
Functionalization Strategies
- Electrophilic Substitution : Bromine or methoxy groups are introduced via electrophilic aromatic substitution .
- N-Alkylation : Alkyl halides (e.g., iodomethane) react with the indole nitrogen to form N-alkylated derivatives .
- Click Chemistry : Azido derivatives (e.g., 3-azido-4-methoxybenzyl) serve as precursors for triazole formation .
Biological Activity
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound belonging to the indole family. Its unique structure, characterized by a tetrahydrocyclopenta fused with an indole moiety and a methoxy group at the sixth position, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, neuroprotective effects, and interactions with neurotransmitter systems.
Structural Features
The molecular formula of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is , with a molecular weight of approximately 185.24 g/mol. The methoxy substitution at position six enhances its solubility and interaction with biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | Methoxy group at position 6 | Anticancer, neuroprotective |
| 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | Methoxy group at position 7 | Different receptor binding properties |
| 1,2,3,4-Tetrahydrocyclopenta[b]indole | Lacks methoxy substitution | Basic scaffold for modifications |
Anticancer Activity
Research indicates that 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole exhibits significant anticancer properties. It interacts with various cellular pathways involved in cancer progression:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators.
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of multiple cancer cell lines including breast and colon cancer cells. The observed IC50 values were notably lower than those of conventional chemotherapeutics.
Neuroprotective Effects
In addition to its anticancer properties, 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole shows promise in neuroprotection:
- Mechanism : It appears to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Research Findings : Studies indicate that this compound can protect against neuronal damage induced by glutamate toxicity and may enhance cognitive function in animal models.
Interaction with Neurotransmitter Systems
The compound's structural attributes allow it to interact with serotonin receptors:
- Serotonin Receptor Binding : Preliminary studies suggest that it may act as a partial agonist at certain serotonin receptor subtypes (5-HT receptors), indicating potential applications in mood disorders.
- Potential Applications : Given its receptor binding profile, there is potential for developing therapeutic agents targeting depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
